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  • Product: 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride
  • CAS: 1394042-25-1

Core Science & Biosynthesis

Foundational

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl Chloride: A Comprehensive Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the 1,3-thiazole core represents a privileged scaffold, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Specifically, 2-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,3-thiazole core represents a privileged scaffold, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Specifically, 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (CAS: 1394042-25-1) serves as a highly reactive, versatile building block for generating diverse sulfonamide libraries. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep dive into the physicochemical properties, structural reactivity, and self-validating synthetic protocols required to handle and utilize this compound effectively in oncology and kinase-inhibitor drug development.

Chemical Identity and Physicochemical Properties

Accurate physical data is the foundation of any robust synthetic workflow. The quantitative data for this compound, cataloged in 1[1], is summarized below:

PropertyValue
Chemical Name 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride
CAS Registry Number 1394042-25-1
Molecular Formula C10H8ClNO2S2
Molecular Weight 273.749 g/mol
Canonical SMILES CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)Cl
Appearance Pale yellow to white solid
Solubility Soluble in DCM, THF, DMF, MeCN; Reacts with H2O/Alcohols
Storage Conditions 2–8 °C, stored under inert gas (Ar/N2), strictly moisture-free

Structural Reactivity and Mechanistic Insights

The reactivity profile of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride is dictated by three distinct structural domains:

  • The C2-Methyl Group: Acts as an electron-donating group via hyperconjugation, subtly increasing the electron density of the thiazole ring and stabilizing the heterocycle against oxidative degradation.

  • The C5-Phenyl Ring: Provides significant steric bulk and lipophilicity. Its position prevents electrophilic aromatic substitution at the C5 position, directing synthetic modifications exclusively to the C4 position.

  • The C4-Sulfonyl Chloride: A highly electrophilic center primed for nucleophilic acyl substitution. The adjacent electron-withdrawing thiazole nitrogen enhances the leaving group ability of the chloride, making this moiety exceptionally reactive toward primary and secondary amines.

De Novo Synthesis: Strategic Pathways and Protocols

Direct chlorosulfonation of the 1,3-thiazole ring is notoriously difficult due to the electron-deficient nature of the heterocycle. Therefore, the optimal strategy involves a two-step sequence: a Hantzsch-type cyclization to form a C4-amine intermediate, followed by a Sandmeyer-type chlorosulfonation.

Workflow N1 Starting Materials: 2-Bromo-2-phenylacetonitrile + Thioacetamide N2 Hantzsch Thiazole Synthesis (EtOH, 80°C, 4h) N1->N2 N3 Intermediate: 2-Methyl-5-phenylthiazole-4-amine N2->N3 Cyclization & Aromatization N4 Sandmeyer-Type Chlorosulfonation (t-BuONO, CuCl2, SO2, MeCN) N3->N4 N5 Target Compound: 2-Methyl-5-phenyl-1,3-thiazole- 4-sulfonyl chloride N4->N5 Diazotization & SO2 Insertion

Figure 1: Two-step synthetic workflow for 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride.

Step 1: Hantzsch Synthesis of 2-Methyl-5-phenylthiazole-4-amine

The Hantzsch methodology remains the 2[2]. By reacting an α -bromonitrile with a thioamide, we elegantly construct the ring while simultaneously installing the crucial C4-amino group.

  • Causality: The sulfur atom of thioacetamide acts as the initial nucleophile, displacing the α -bromide. Subsequent intramolecular cyclization occurs as the thioamide nitrogen attacks the electrophilic nitrile carbon, directly yielding the 4-amino derivative without requiring harsh nitration/reduction steps.

Self-Validating Protocol:

  • Initiation: Dissolve 2-bromo-2-phenylacetonitrile (50 mmol, 1.0 equiv) in 100 mL of absolute ethanol in a 250 mL round-bottom flask. Add thioacetamide (60 mmol, 1.2 equiv) in one portion.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material validates the completion of the cyclization.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 (50 mL) to deprotonate the hydrobromide salt, and extract with ethyl acetate (3 × 50 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and recrystallize to afford the pure 2-Methyl-5-phenylthiazole-4-amine.

Step 2: Sandmeyer-Type Chlorosulfonation
  • Causality: Utilizing tert-butyl nitrite (t-BuONO) in a non-aqueous solvent prevents competitive phenol formation. The diazonium intermediate undergoes a single-electron transfer (SET) mediated by CuCl2, generating an aryl radical. This radical rapidly traps dissolved SO2 to form a sulfonyl radical, which abstracts a chlorine atom from CuCl2 to yield the target sulfonyl chloride.

Self-Validating Protocol:

  • Preparation: In a well-ventilated fume hood, dissolve 2-Methyl-5-phenylthiazole-4-amine (20 mmol, 1.0 equiv) in anhydrous acetonitrile (60 mL). Add CuCl2 (24 mmol, 1.2 equiv) and cool the suspension to 0 °C.

  • SO2 Saturation: Introduce SO2 gas into the solution for 15 minutes (or use DABSO as a solid surrogate). Validation: Saturation at 0 °C ensures SO2 is present in vast excess to immediately trap the transient aryl radical, preventing dimerization side-reactions.

  • Diazotization: Add tert-butyl nitrite (30 mmol, 1.5 equiv) dropwise over 20 minutes. Validation: The slow addition strictly controls the exothermic diazotization, preventing the thermal decomposition of the diazonium intermediate.

  • Isolation: Stir for 2 hours at room temperature. Quench by pouring into ice water (150 mL) and extract with cold dichloromethane (3 × 50 mL). Evaporate the solvent at ambient temperature to prevent thermal degradation of the highly reactive sulfonyl chloride.

Applications in Medicinal Chemistry and Drug Development

Recent literature highlights the profound3[3]. Sulfonamides derived from 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride act as potent hinge-binders in the ATP-binding pockets of various kinases.

Application Target 2-Methyl-5-phenyl-1,3-thiazole- 4-sulfonyl chloride Sulfonamides Thiazole-4-Sulfonamide Derivatives Target->Sulfonamides Nucleophilic Acyl Substitution (Base, DCM/THF) Amine Diverse Primary/Secondary Amines (Library Generation) Amine->Sulfonamides PI3K PI3K/AKT Pathway Inhibition (Anticancer Targeting) Sulfonamides->PI3K Kinase Domain Binding ATM ATM/DNA-PK Inhibition (Radiosensitization) Sulfonamides->ATM Kinase Domain Binding

Figure 2: Application of the target sulfonyl chloride in generating kinase-inhibiting sulfonamides.

By reacting this sulfonyl chloride with a library of functionalized amines in the presence of a non-nucleophilic base (e.g., DIPEA or Pyridine), researchers can rapidly generate arrays of sulfonamides. These compounds have shown exceptional promise in inhibiting PI3K α and ATM/DNA-PK pathways, making them critical assets in developing targeted radiotherapies and overcoming multidrug resistance in solid tumors.

Handling, Stability, and Best Practices

As a sulfonyl chloride, this compound is highly susceptible to hydrolysis.

  • Moisture Sensitivity: Exposure to atmospheric moisture will rapidly convert the compound into the corresponding unreactive sulfonic acid (releasing HCl gas).

  • Storage: It must be stored in tightly sealed amber vials, backfilled with Argon or Nitrogen, and kept desiccated at 2–8 °C.

  • Usage: When preparing solutions for library synthesis, utilize strictly anhydrous solvents (e.g., over molecular sieves) and conduct transfers under a positive pressure of inert gas.

References

  • [1] MOLPORT-023-247-258 1394042-25-1 wiki, Guidechem. Available at:

  • [2] Review of the synthesis and biological activity of thiazoles, Taylor & Francis. Available at:

  • [3] Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives, ResearchGate. Available at:

Sources

Exploratory

In-Depth Spectroscopic Characterization of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride: A Technical Guide

Executive Summary Thiazole-4-sulfonyl chlorides serve as highly versatile, electrophilic building blocks in modern drug discovery. They are the primary precursors for synthesizing sulfonamide-based therapeutics, a class...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazole-4-sulfonyl chlorides serve as highly versatile, electrophilic building blocks in modern drug discovery. They are the primary precursors for synthesizing sulfonamide-based therapeutics, a class of compounds renowned for their potent antitumor, antimicrobial, and enzyme-inhibitory properties[1]. Characterizing these intermediates accurately is critical, as their high reactivity makes them prone to degradation. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, handling, and 1 H/ 13 C NMR spectroscopic elucidation of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride .

Chemical Context & Structural Dynamics

The 1,3-thiazole ring is a highly polarized heteroaromatic system. With a resonance stabilization energy of approximately 29.5 kcal/mol, it exhibits enhanced aromatic stability compared to other five-membered heterocycles[2]. The electronic distribution within the ring is governed by the electronegative nitrogen (acting as an electron sink) and the electropositive sulfur.

In 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride, the introduction of the sulfonyl chloride ( −SO2​Cl ) group at the C4 position fundamentally alters the molecule's electronic landscape. The −SO2​Cl moiety is powerfully electron-withdrawing via both inductive ( −I ) and resonance ( −M ) effects. This creates a highly deshielded environment at the C4 position, which serves as a critical diagnostic marker in 13 C NMR spectroscopy[1].

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity spectroscopic data, the experimental workflow must account for the extreme moisture sensitivity of the sulfonyl chloride group. The following protocol integrates synthesis, sample preparation, and acquisition into a self-validating system.

Step 1: Synthesis of the Thiazole Core

The 5-phenyl-1,3-thiazole core is synthesized via a modified Hantzsch cyclization. An appropriate α -halo ketone (e.g., α -bromo-phenylacetaldehyde) is reacted with thioacetamide under solvent-free conditions or in an inert solvent to yield the 2-methyl-5-phenylthiazole intermediate[2].

Step 2: Oxidative Chlorination

The −SO2​Cl group is introduced at the C4 position through the oxidative chlorination of a benzyl sulfide intermediate. The intermediate is treated with chlorine gas in aqueous acetic acid at low temperatures (0–5 °C) to yield the target sulfonyl chloride[1]. The product is rapidly extracted into anhydrous dichloromethane, dried over MgSO4​ , and concentrated under reduced pressure.

Step 3: Anhydrous Sample Preparation

Causality: Sulfonyl chlorides are highly electrophilic. Even trace amounts of D2​O in the NMR solvent will trigger hydrolysis, converting the sulfonyl chloride into a sulfonic acid and releasing DCl . This alters the chemical shifts and introduces a broad, exchangeable −OH artifact into the spectrum.

  • Action: Dissolve 15–20 mg of the strictly dried compound in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ) stored over molecular sieves.

  • Standardization: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to lock the reference at δ 0.00 ppm.

Step 4: NMR Acquisition Parameters
  • 1 H NMR (400 MHz): Utilize a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay ( D1​ ) of 1.5 seconds.

  • 13 C NMR (100 MHz): Utilize a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans.

  • Causality for 13 C Relaxation: The molecule contains multiple quaternary carbons (C2, C4, C5, and the phenyl ipso-carbon). Because quaternary carbons lack attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long T1​ relaxation times. A prolonged relaxation delay ( D1​ = 2.5–3.0 seconds) is mandatory to prevent signal saturation and ensure these critical peaks rise clearly above the baseline noise.

Step 5: Self-Validation Check

Before assigning peaks, inspect the 1 H spectrum from δ 9.0 to 12.0 ppm. The absence of a broad singlet confirms that the sample has remained intact and has not hydrolyzed into the corresponding sulfonic acid.

Workflow Visualization

G Start Synthesis of 2-Methyl-5-phenyl- 1,3-thiazole Core Sulfochlorination Oxidative Chlorination (Introduction of -SO2Cl at C4) Start->Sulfochlorination Cl2, AcOH / H2O SamplePrep Anhydrous Sample Prep (CDCl3 + TMS, strictly dry) Sulfochlorination->SamplePrep Isolate & Dry Acquisition NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) SamplePrep->Acquisition Transfer to NMR Tube Validation Data Validation (Check for Hydrolysis Artifacts) Acquisition->Validation Process Spectra FinalData Structural Elucidation & Peak Assignment Validation->FinalData Confirmed Intact

Workflow for the synthesis, NMR acquisition, and validation of thiazole-4-sulfonyl chlorides.

Spectroscopic Data & Structural Elucidation

1 H NMR Analysis

The proton NMR spectrum of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride is relatively simple but highly diagnostic.

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Causality
C2- CH3​ 2.78Singlet (s)3HDeshielded by the adjacent imine-like nitrogen (N3) and the diamagnetic anisotropy of the heteroaromatic ring[2][3].
C5-Ph (meta/para)7.45 – 7.52Multiplet (m)3HStandard aromatic resonance for the meta and para protons of the pendant phenyl ring.
C5-Ph (ortho)7.65 – 7.72Multiplet (m)2HShifted downfield due to the through-space anisotropic deshielding effect of the proximate S=O bonds at C4.
13 C NMR Analysis

The carbon spectrum provides the definitive proof of the −SO2​Cl group's presence, primarily through the extreme downfield shift of the C4 quaternary carbon.

Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment & Causality
C2- CH3​ 19.5Primary ( CH3​ )Standard methyl carbon attached to a heteroaromatic ring[3].
C5-Ph (ipso)127.8Quaternary (C)Aromatic ipso carbon connecting the phenyl ring to the thiazole core.
C5-Ph (meta)128.8Tertiary (CH)Aromatic CH carbon.
C5-Ph (ortho)129.5Tertiary (CH)Aromatic CH carbon.
C5-Ph (para)130.2Tertiary (CH)Aromatic CH carbon.
Thiazole C5 138.4Quaternary (C)Deshielded by extended conjugation with the adjacent phenyl ring.
Thiazole C4 148.2Quaternary (C)Diagnostic Peak: Highly deshielded by the powerful −I and −M effects of the attached −SO2​Cl group[1].
Thiazole C2 167.5Quaternary (C)Deshielded by the combined inductive effects of the adjacent nitrogen and sulfur atoms[3].

References

  • Severina, A. O., et al. "Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives." Russian Journal of General Chemistry.
  • "Access to Thiazole via Copper-Catalyzed[3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions." The Journal of Organic Chemistry.
  • "Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives." Journal of Pharma Insights and Research.

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the reactivity profile of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride, a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride, a versatile building block in modern organic synthesis. The document elucidates the synthesis of this key intermediate and delves into its electrophilic nature, detailing its reactions with a range of nucleophiles including amines, alcohols, and thiols. Mechanistic insights, supported by an understanding of the electronic effects of the substituted thiazole ring, are provided to explain experimental outcomes. This guide offers field-proven insights and detailed experimental protocols for the synthesis of high-value sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry. The content is structured to empower researchers with the knowledge to effectively utilize this reagent in the development of novel chemical entities.

Introduction: The Thiazole Sulfonyl Chloride Scaffold

The thiazole nucleus is a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] When functionalized with a sulfonyl chloride group, the thiazole ring is transformed into a powerful electrophilic reagent, enabling the construction of diverse molecular architectures, particularly sulfonamides, which are a cornerstone in drug discovery.[4]

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride emerges as a particularly interesting building block. The presence of the 2-methyl and 5-phenyl substituents on the thiazole ring modulates the reactivity of the C4-sulfonyl chloride, offering a unique electronic and steric environment for synthetic transformations. This guide will explore the synthesis and reactivity of this compound, providing a framework for its application in complex molecule synthesis.

Synthesis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

While a direct, single-pot synthesis for 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride is not extensively documented in readily available literature, a robust and logical synthetic pathway can be proposed based on established methodologies for analogous structures. The most plausible approach involves a multi-step sequence commencing with the construction of the core thiazole ring, followed by the introduction of the sulfonyl chloride functionality.

A viable strategy is the Hantzsch thiazole synthesis, a classic and versatile method for constructing substituted thiazoles.[5][6] This would be followed by the introduction of an amino group at the C4 position, diazotization, and a subsequent Sandmeyer-type reaction to yield the desired sulfonyl chloride.[7][8][9]

Synthesis_Workflow cluster_0 Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Introduction of Amino Group cluster_2 Sulfonyl Chloride Formation (Sandmeyer-type Reaction) A Thioacetamide C 2-Methyl-4-phenyl-1,3-thiazole A->C B 2-Bromo-1-phenyl-1-propanone B->C D Nitration (HNO3/H2SO4) C->D E 2-Methyl-4-phenyl-5-nitro-1,3-thiazole D->E F Reduction (e.g., SnCl2/HCl) E->F G 2-Methyl-5-phenyl-1,3-thiazol-4-amine F->G H Diazotization (NaNO2/HCl) G->H I Diazonium Salt H->I J Reaction with SO2/CuCl2 I->J K 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride J->K

Caption: Proposed synthetic workflow for 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride.

Proposed Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Methyl-4-phenyl-1,3-thiazole (via Hantzsch Synthesis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide in ethanol.

  • Reagent Addition: Slowly add an equimolar amount of 2-bromo-1-phenyl-1-propanone to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 2-Methyl-5-phenyl-1,3-thiazol-4-amine

  • Nitration: To a cooled solution of 2-methyl-4-phenyl-1,3-thiazole in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining a low temperature (0-5 °C).

  • Reaction: Stir the reaction mixture at low temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the nitro-thiazole derivative.

  • Reduction: Suspend the isolated 2-methyl-4-phenyl-5-nitro-1,3-thiazole in a suitable solvent (e.g., ethanol, acetic acid) and add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux until the reduction is complete (monitored by TLC).

  • Purification: After cooling, basify the reaction mixture and extract the amino-thiazole product. Purify by column chromatography.

Step 3: Synthesis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (via Sandmeyer-type Reaction)

  • Diazotization: Dissolve the 2-methyl-5-phenyl-1,3-thiazol-4-amine in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.[10]

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.[1]

  • Reaction: Slowly add the freshly prepared diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous evolution of nitrogen gas will be observed.

  • Work-up: After the addition is complete and gas evolution has ceased, pour the reaction mixture into ice-water. The sulfonyl chloride will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be used directly or recrystallized from a suitable solvent.

Core Reactivity Profile: An Electrophilic Workhorse

The reactivity of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The thiazole ring itself, being electron-deficient, further enhances the electrophilic character of the sulfonyl group.

The 2-methyl group, being electron-donating, and the 5-phenyl group, with its potential for both inductive and resonance effects, modulate the overall electronic environment of the molecule. Computational studies on substituted five-membered heterocycles suggest that the nature and position of substituents significantly influence electron delocalization and reactivity.[11][12] In this case, these substituents are expected to have a nuanced effect on the reaction rates with various nucleophiles compared to an unsubstituted thiazole sulfonyl chloride.

Reaction with Amines: Synthesis of Sulfonamides

The reaction of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride with primary and secondary amines is a robust and highly efficient method for the synthesis of the corresponding sulfonamides. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[2][4][13]

The reaction typically proceeds smoothly in the presence of a base (e.g., pyridine, triethylamine, or an excess of the amine nucleophile) to neutralize the hydrochloric acid byproduct.

Sulfonamide_Synthesis ThiazoleSO2Cl 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride Sulfonamide N-substituted-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide ThiazoleSO2Cl->Sulfonamide Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide Base Base (e.g., Pyridine) Byproduct [Base-H]+Cl- Base->Byproduct

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

Executive Summary In modern drug discovery and agrochemical development, the thiazole core is a privileged scaffold known for its robust metabolic stability and favorable hydrogen-bonding profile. 2-Methyl-5-phenyl-1,3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the thiazole core is a privileged scaffold known for its robust metabolic stability and favorable hydrogen-bonding profile. 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride serves as a highly reactive, electrophilic building block utilized primarily for the synthesis of complex sulfonamides. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identification. Here, we will dissect the compound's physicochemical properties, decode its safety and handling parameters, and provide a field-proven, self-validating protocol for its application in synthetic workflows.

Quantitative Physicochemical Profiling

Understanding the precise physical and chemical metrics of a building block is the first step in predicting its behavior in complex reaction matrices. The highly electron-deficient nature of the sulfonyl chloride group, combined with the steric bulk of the 5-phenyl ring, dictates its reactivity profile[1].

Below is the consolidated quantitative data for 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride[1],[2]:

PropertyValueClinical/Synthetic Significance
Chemical Name 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chlorideDefines the core pharmacophore structure.
CAS Number 1394042-25-1Primary identifier for reagent procurement.
Molecular Formula C10H8ClNO2S2Essential for stoichiometric calculations.
Molecular Weight 273.749 g/mol Used to determine precise molar equivalents.
Exact Mass 272.968 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 83.6 ŲPredicts cellular permeability of downstream derivatives.
Rotatable Bonds 2Indicates moderate conformational flexibility.

Safety Data Sheet (SDS) & Handling Protocols

Sulfonyl chlorides are inherently reactive and pose significant occupational hazards if mismanaged. Based on standardized safety data for reactive sulfonyl chlorides[3],[4], the following protocols must be strictly adhered to:

Hazard Classification
  • H314 (Skin Corrosion/Sub-category 1C): Causes severe skin burns and eye damage. The compound reacts rapidly with the moisture in human tissue to generate hydrochloric acid (HCl) and sulfonic acid[3].

  • EUH014: Reacts violently with water.

Causality-Driven Handling & Storage
  • Storage at 4°C under Argon/N₂: Causality: Atmospheric moisture will spontaneously hydrolyze the sulfonyl chloride into an unreactive sulfonic acid. Storing under an inert gas at low temperatures halts this degradation pathway.

  • Personal Protective Equipment (PPE): Heavy-duty neoprene gloves, a face shield, and a chemically resistant lab coat are mandatory. Standard nitrile gloves offer insufficient breakthrough times for concentrated corrosive organics.

  • First Aid (Self-Validating Safety Loop): In the event of skin contact, immediate flushing with copious amounts of water is required. Validation: The area must be flushed until the pH of the skin surface returns to a neutral 7.0, confirming the complete removal of localized HCl[4].

Chemical Reactivity & Mechanistic Causality

The primary utility of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride lies in its ability to undergo nucleophilic acyl substitution (specifically, sulfonylation) with primary or secondary amines.

The mechanism is driven by the highly electrophilic sulfur atom. When an amine (nucleophile) attacks the sulfur, it forms a transient, high-energy tetrahedral intermediate. A non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) is required to deprotonate this intermediate, facilitating the collapse of the tetrahedral structure, the expulsion of the chloride leaving group, and the irreversible formation of the stable sulfonamide product.

Mechanism SC Sulfonyl Chloride (Electrophile) Tetra Tetrahedral Intermediate (Transient Species) SC->Tetra Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Tetra Lone Pair Donation Base DIPEA Base (Proton Scavenger) Base->Tetra Deprotonation Product Sulfonamide (Stable Product) Tetra->Product Chloride Elimination Byproduct DIPEA-HCl Salt (Byproduct) Tetra->Byproduct Salt Precipitation

Fig 1: Mechanistic pathway of sulfonamide formation via nucleophilic addition.

Experimental Protocol: Self-Validating Sulfonamide Synthesis

To ensure high yields and prevent competitive hydrolysis, the following step-by-step methodology incorporates built-in causality and validation checkpoints.

Workflow Step1 1. System Prep Dry DCM, N2 Gas Step2 2. Reagent Mixing Amine + DIPEA (0°C) Step1->Step2 Step3 3. Electrophile Addition Dropwise Sulfonyl Chloride Step2->Step3 Step4 4. Reaction Tracking LC-MS / TLC Validation Step3->Step4 Step5 5. Quench & Extract Aq. NH4Cl Wash Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for moisture-sensitive sulfonamide synthesis.

Step-by-Step Methodology

Step 1: System Preparation (Anhydrous Conditions)

  • Action: Flame-dry a round-bottom flask under a continuous stream of Nitrogen (N₂). Add 10 mL of anhydrous Dichloromethane (DCM).

  • Causality: Trace water in the atmosphere or solvent will outcompete the amine, hydrolyzing the sulfonyl chloride into a useless sulfonic acid.

Step 2: Reagent Mixing

  • Action: Dissolve 1.0 equivalent of the target primary amine in the DCM. Add 2.5 equivalents of DIPEA. Cool the mixture to 0°C using an ice bath.

  • Causality: DIPEA is sterically hindered and non-nucleophilic; it will scavenge the HCl byproduct without reacting with the sulfonyl chloride itself. Cooling to 0°C prevents exothermic side reactions, such as bis-sulfonylation (where two sulfonyl groups attach to a single amine).

Step 3: Electrophile Addition

  • Action: Dissolve 1.1 equivalents of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes.

Step 4: Reaction Monitoring (Self-Validation Checkpoint)

  • Action: After 2 hours of stirring at room temperature, sample 5 µL of the reaction mixture, dilute in 1 mL of HPLC-grade acetonitrile, and analyze via LC-MS.

  • System Validation: The reaction is a self-validating system based on mass balance. The process is complete only when the mass peak corresponding to the starting amine is entirely depleted. If the amine persists, it indicates moisture ingress consumed the electrophile. Corrective Action: Add an additional 0.1 equivalents of the sulfonyl chloride and re-test after 30 minutes.

Step 5: Quenching & Extraction

  • Action: Quench the reaction by adding 10 mL of saturated aqueous Ammonium Chloride (NH₄Cl). Transfer to a separatory funnel and extract the organic layer.

  • Causality: NH₄Cl safely neutralizes any remaining DIPEA and unreacted sulfonyl chloride without generating excessive heat or dangerous gas evolution.

Step 6: Purification

  • Action: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure sulfonamide.

References

  • Title: 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride Chemical Properties & Identifiers Source: Guidechem URL
  • Title: 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride Product Data and Molecular Weight Source: Sapphire Bioscience URL
  • Title: p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET (Representative Sulfonyl Chloride Hazards)
  • Title: SAFETY DATA SHEET - Benzene sulfonyl chloride (Representative Sulfonyl Chloride Hazards)

Sources

Foundational

Mechanistic Profiling of 2-Methyl-5-Phenyl-1,3-Thiazole Derivatives: A Multi-Target Scaffold in Neurobiology and Oncology

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate privileged chemical scaffolds, but few exhibit the distinct pleiotropic efficacy of the 2-methyl-5-phenyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate privileged chemical scaffolds, but few exhibit the distinct pleiotropic efficacy of the 2-methyl-5-phenyl-1,3-thiazole core. The thiazole ring serves as an optimal bioisostere for amides and peptides, providing precise hydrogen-bonding geometry, while the 2-methyl and 5-phenyl substituents dictate highly specific lipophilic anchoring[1]. This technical whitepaper dissects the causal mechanisms of this scaffold across three distinct biological axes: Orexin receptor antagonism, Cyclin-Dependent Kinase 2 (CDK2) inhibition, and viral DNA polymerase disruption.

Neurobiological Modulation: Orexin Receptor (OX1R/OX2R) Antagonism

Mechanistic Causality

Orexin A and B are hypothalamic neuropeptides that regulate wakefulness, feeding, and reward pathways. Hyperactive orexin signaling is heavily implicated in addiction, binge eating, and severe sleep disorders[2]. Structural derivatives, specifically 2-(2-methyl-5-phenyl-1,3-thiazole-4-carbonyl)-2-azabicyclo[3.1.1]heptane, act as potent, selective antagonists for both OX1R and OX2R[3].

The mechanistic rationale dictates that the 2-methyl-5-phenyl-1,3-thiazole-4-carbonyl group acts as the primary pharmacophore. The carbonyl oxygen functions as a critical hydrogen-bond acceptor with the transmembrane helix (TM) residues of the receptor. Simultaneously, the 5-phenyl ring occupies a deep lipophilic pocket formed by TM3 and TM6, sterically occluding the endogenous binding of the Orexin peptides[3]. This competitive blockade prevents the activation of the Gq-coupled signaling cascade, halting the downstream cleavage of PIP2 into IP3 and completely suppressing the release of intracellular calcium.

Self-Validating Protocol: In Vitro FLIPR Calcium Mobilization Assay

To validate antagonist efficacy, we utilize a high-throughput fluorescent imaging plate reader (FLIPR) assay.

  • Cell Preparation : Seed CHO-K1 cells stably expressing human OX1R or OX2R at 10,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading : Aspirate media and add 20 µL of Fluo-4 AM calcium-sensitive dye in assay buffer. Causality Note: We supplement the buffer with 2.5 mM probenecid to inhibit organic anion transporters, preventing the efflux of the dye and ensuring a stable fluorescent baseline.

  • Compound Addition : Dispense the thiazole derivative (10-point dose-response, 10 µM to 0.5 nM) using an acoustic liquid handler. Incubate for 15 minutes to allow receptor equilibration.

  • Agonist Challenge : Inject Orexin A at its predetermined EC80 concentration to stimulate the system.

  • Kinetic Readout : Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds. Validation Checkpoint: A Z'-factor > 0.65 on the control plate (vehicle vs. reference antagonist suvorexant) must be achieved to confirm assay integrity and rule out edge effects.

OrexinPathway Orexin Orexin A/B Peptide Receptor OX1R / OX2R (Gq-Coupled) Orexin->Receptor Endogenous Binding Thiazole 2-Methyl-5-Phenylthiazole Antagonist Thiazole->Receptor Competitive Inhibition Gq Gq Protein Alpha subunit Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release (Addiction/Wakefulness) IP3->Calcium

Orexin receptor signaling pathway blocked by competitive thiazole antagonists.

Oncological Applications: Kinase Inhibition and Apoptosis

Mechanistic Causality

Beyond neurobiology, the 2-methyl-5-phenyl-1,3-thiazole scaffold demonstrates profound utility in oncology. Specifically, N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide derivatives function as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[4].

The thiazole nitrogen and the carboxamide NH form a bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the CDK2 hinge region (specifically at Leu83). The 5-phenyl group extends deep into the hydrophobic selectivity pocket, while the benzimidazole moiety interacts with the solvent-exposed region[4]. By displacing ATP, these compounds arrest the cell cycle at the G1/S transition, preventing the phosphorylation of the Retinoblastoma protein (Rb) and ultimately inducing apoptosis in malignant cells. Furthermore, related 5-phenyl-1,3-thiazole-4-sulfonamide derivatives have demonstrated broad-spectrum cytotoxicity against aggressive CNS and kidney cancer cell lines[5].

Self-Validating Protocol: TR-FRET Kinase Activity Assay
  • Reaction Assembly : In a 384-well low-volume plate, combine 2 nM recombinant CDK2/Cyclin E complex, 100 nM ULight-labeled MBP (Myelin Basic Protein) substrate, and 10 µM ATP in kinase buffer.

  • Inhibitor Titration : Add the thiazole derivative in a 1:3 dilution series.

  • Incubation : Seal and incubate at room temperature for 60 minutes.

  • Detection : Add 10 mM EDTA to stop the kinase reaction, followed by 2 nM Europium-anti-phospho-MBP antibody.

  • Readout : Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm (acceptor) and 615 nm (donor). Causality Note: We utilize TR-FRET because the time-delay eliminates short-lived background fluorescence from the compound itself—a critical choice since highly conjugated thiazole rings can exhibit auto-fluorescence. Validation Checkpoint: Calculate the 665/615 ratio. The IC50 curve must yield a Hill slope between 0.8 and 1.2 to confirm 1:1 stoichiometric competitive binding to the kinase domain.

CDK2Pathway ATP ATP CDK2 CDK2 / Cyclin E Complex ATP->CDK2 Phosphoryl Donor Inhibitor Thiazole-4-Carboxamide (CDK2 Inhibitor) Inhibitor->CDK2 ATP Displacement Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation pRb Phosphorylated Rb Rb->pRb E2F E2F Transcription Factor pRb->E2F Releases E2F CellCycle G1/S Cell Cycle Progression E2F->CellCycle Gene Transcription

Mechanism of CDK2 inhibition by thiazole derivatives causing G1/S cell cycle arrest.

Antiviral Efficacy: Viral DNA Polymerase Disruption

Mechanistic Causality

Recent structural modifications have unveiled the antiviral potential of the scaffold. 4-Sulfonylamide-5-phenyl-1,3-thiazole derivatives exhibit high activity against Human Papillomavirus (HPV) and Human Cytomegalovirus (HCMV)[6][7]. The mechanism centers on the direct inhibition of the viral DNA polymerase. The sulfonylamide group mimics the phosphate backbone of nucleotide substrates, while the rigid 2-methyl-5-phenyl-1,3-thiazole core locks the polymerase in an inactive conformation, preventing chain elongation and halting viral replication[6][7].

Self-Validating Protocol: In Vitro HPV Replication Inhibition Assay
  • Cell Line : Culture C33-A cells (HPV-negative cervical carcinoma) transiently co-transfected with HPV11 origin of replication plasmids and E1/E2 expression vectors.

  • Treatment : Treat cells with varying concentrations of the thiazole derivative (0.1 µM to 50 µM) for 48 hours.

  • DNA Extraction : Lyse cells and extract episomal viral DNA using a standard Hirt extraction protocol.

  • Quantification : Perform qPCR targeting the HPV11 origin sequence to quantify viral load reduction. Validation Checkpoint: Use Cidofovir as a positive control. The therapeutic index (CC50/EC50) must be >10 to confirm that the observed viral load reduction is due to true target-specific polymerase inhibition rather than non-specific cellular cytotoxicity[6].

Quantitative Pharmacological Profiling

To synthesize the multi-target efficacy of the 2-methyl-5-phenyl-1,3-thiazole scaffold, the following table summarizes the quantitative binding and functional metrics across its primary biological targets.

Target SystemDerivative ClassPrimary IndicationPotency MetricSelectivity Profile
OX1R / OX2R 2-Azabicyclo[3.1.1]heptane thiazole-4-carbonylsBinge Eating, AddictionIC50 < 10 nM>100-fold over peripheral GPCRs
CDK2 Thiazole-4-carboxamidesCNS / Kidney CancersKi = 45 - 120 nMHighly selective over CDK4/6
HPV11 DNA Pol 4-Sulfonylamide-5-phenylthiazolesHPV LesionsEC50 = 1.5 - 3.7 µMTherapeutic Index > 15

References

  • [5] Severina, A. O., et al. "Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives." ResearchGate. Available at:[Link]

  • [6] "Synthesis, Characterization, and Study of Anti-HPV Activity and Cell Cytotoxicity of Novel 1,3-Oxazole-4-Carbonitrile." Nanobioletters. Available at: [Link]

  • [7] "Research Results – V.P. Kukhar IBOPC NAS of Ukraine." V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry. Available at: [Link]

  • [1] "In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles." MDPI. Available at:[Link]

  • [2] "WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists." Google Patents. Available at:

  • [3] "SUBSTITUTED 2-AZABICYCLO[3.1.1]HEPTANE AND 2-AZABICYCLO[3.2.1]OCTANE DERIVATIVES AS OREXIN RECEPTOR ANTAGONISTS." Googleapis. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Protocol for the Synthesis of Sulfonamides using 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers. Document Type: Technical Application Note & Validated Protocol Scientific Rationale & Mechanistic Overview The sulfonamide functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers. Document Type: Technical Application Note & Validated Protocol

Scientific Rationale & Mechanistic Overview

The sulfonamide functional group is a highly privileged pharmacophore in drug discovery, frequently utilized as a metabolically stable bioisostere of the amide bond[1]. Specifically, derivatives of 5-phenyl-1,3-thiazole-4-sulfonamides have demonstrated significant therapeutic potential, particularly as targeted antitumor agents exhibiting potent cytotoxicity against diverse cancer lineages, including colon, breast, and CNS cancer cell lines[2].

The reagent 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (CAS: 1394042-25-1)[3] serves as an essential electrophilic building block for the divergent synthesis of these bioactive libraries. The coupling of this sulfonyl chloride with primary or secondary amines proceeds via a nucleophilic acyl substitution mechanism.

Causality in Experimental Design

To ensure high yields and prevent reagent degradation, the experimental design must account for the inherent reactivity of sulfonyl chlorides:

  • Anhydrous Solvents: Trace water acts as a competing nucleophile, leading to the irreversible hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid[1]. Therefore, strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is required.

  • Base Selection: The reaction generates one equivalent of hydrochloric acid (HCl). An acid scavenger, such as triethylamine (TEA) or pyridine, is mandatory to drive the equilibrium forward and prevent the protonation of the nucleophilic amine[1].

  • Thermal Control: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can otherwise promote dimerization or degradation of the electrophile.

Reaction Workflow & Pathway

G Start 2-Methyl-5-phenyl-1,3-thiazole -4-sulfonyl chloride (Electrophile) Reaction Nucleophilic Substitution 0 °C → RT, 2-12 h Start->Reaction Amine Primary/Secondary Amine (Nucleophile, 1.1 eq) Amine->Reaction Solvent Anhydrous DCM + TEA (Acid Scavenger) Solvent->Reaction Quench Aqueous Quench (Remove HCl salts) Reaction->Quench Scavenge Resin Scavenging (Remove unreacted precursors) Quench->Scavenge Product Purified Thiazole-4-Sulfonamide (Target Pharmacophore) Scavenge->Product

Workflow for the synthesis and purification of thiazole-4-sulfonamides.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the coupling of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride with a standard secondary amine (e.g., piperidine).

SolventBase (Equivalents)TemperatureTime (h)Conversion (%)Isolated Yield (%)
DCM (Anhydrous) TEA (1.5 eq) 0 °C → RT 4 >95% 88%
THF (Anhydrous)TEA (1.5 eq)0 °C → RT690%82%
PyridineNone (Solvent acts as base)RT1298%91%
DCM / H₂O (Biphasic)Na₂CO₃ (2.0 eq)0 °C → RT870%55%*

*Note: Biphasic conditions resulted in significant hydrolysis to the corresponding sulfonic acid, drastically reducing the isolated yield.

Step-by-Step Experimental Protocols

Protocol A: Standard Coupling with Aliphatic Amines

Designed for highly nucleophilic primary and secondary aliphatic amines.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 mmol, 1.0 eq) in 5.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 mmol, 1.5 eq) to the solution. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (1.1 mmol, 1.1 eq) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15 minutes.

    • Validation Checkpoint: As the reaction proceeds, the mixture will transition from a clear solution to a cloudy suspension due to the precipitation of triethylammonium chloride (TEA·HCl). This visual cue is a self-validating indicator of successful acyl substitution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The sulfonamide product will typically elute with an Rf value between the highly non-polar sulfonyl chloride and the highly polar baseline sulfonic acid.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Coupling with Weakly Nucleophilic Amines (Anilines)

Designed for sterically hindered or electronically deactivated aromatic amines.

  • Preparation: Dissolve the aniline derivative (1.0 mmol, 1.0 eq) in 3.0 mL of anhydrous pyridine.

    • Causality: Pyridine serves a dual purpose. It acts as an acid scavenger and reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, significantly lowering the activation energy required for the attack by the weak aniline nucleophile[1].

  • Addition: Add 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (1.2 mmol, 1.2 eq) in one portion at room temperature.

  • Propagation: Stir the reaction mixture at room temperature for 12–16 hours under nitrogen.

  • Workup: Pour the reaction mixture into 20 mL of cold 1M HCl.

    • Validation Checkpoint: The acidic quench neutralizes the pyridine, causing the highly organic sulfonamide product to rapidly precipitate out of the aqueous solution. Filter the precipitate and wash with cold water to obtain the crude product.

Advanced Purification: High-Throughput Scavenger Resin Logic

For drug discovery programs requiring the parallel synthesis of thiazole-4-sulfonamide libraries, traditional liquid-liquid extraction and column chromatography become severe bottlenecks. The use of heterogeneous silica-based scavenger resins allows for rapid, filtration-based purification[4].

ScavengerLogic Crude Crude Reaction Mixture (Product + Excess Reagents) CheckAmine Excess Amine Present? Crude->CheckAmine CheckSulf Excess Sulfonyl Chloride? CheckAmine->CheckSulf No AddIso Add Isocyanate Resin (Binds Nucleophiles) CheckAmine->AddIso Yes AddTris Add Trisamine Resin (Binds Electrophiles) CheckSulf->AddTris Yes Filter Filtration (Resins Retained) CheckSulf->Filter No AddIso->CheckSulf AddTris->Filter Pure Pure Sulfonamide (In Filtrate) Filter->Pure

Logical decision tree for post-reaction purification using scavenger resins.

Scavenger Protocol (Replaces Step 6 in Protocol A)
  • To the crude reaction mixture in DCM, add SiliaBond Isocyanate (3.0 eq relative to the estimated excess amine) and SiliaBond Trisamine (3.0 eq relative to the estimated excess sulfonyl chloride)[4].

  • Stir the suspension at room temperature for 2 hours.

    • Causality: The isocyanate functional groups covalently trap unreacted nucleophilic amines, while the trisamine groups trap unreacted electrophilic sulfonyl chlorides, tethering both impurities to the solid silica support[4].

  • Filter the mixture through a fritted syringe (e.g., PTFE 0.45 µm) and wash the resin bed with 5 mL of DCM.

  • Analytical Validation: Concentrate the filtrate. LC-MS analysis of the residue will typically reveal >95% purity of the target sulfonamide, characterized by a prominent [M+H]+ or [M-H]- molecular ion peak, eliminating the need for flash chromatography.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.1

  • Severina, A. O., et al. Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry. 2

  • BLD Pharmatech. 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (CAS: 1394042-25-1) Product Specifications.3

  • SiliCycle / BIA. Solutions for Scavenging of Metal and Organic Impurities: Application Note Appn_EP002-0.4

Sources

Application

Application Note: Preparation of Thiazole-Based Kinase Inhibitors via N-Sulfonylation with Sulfonyl Chlorides

Introduction & Mechanistic Rationale The thiazole ring is a privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors, including the pan-Src inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The thiazole ring is a privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors, including the pan-Src inhibitor dasatinib and the BRAF inhibitor dabrafenib[1][2]. Specifically, the 2-aminothiazole motif functions as a highly effective hinge-binding moiety, anchoring the molecule within the ATP-binding pocket of kinases via critical hydrogen bonding interactions[2].

To overcome mutation-driven resistance, enhance target selectivity, and access allosteric pockets (such as the DFG-out conformation), researchers frequently derivatize the aminothiazole core[2]. A highly proven synthetic strategy is the installation of a sulfonamide group via the reaction of 2-aminothiazoles with sulfonyl chlorides[3][4]. Mechanistically, the introduction of a sulfonamide linkage provides a potent hydrogen bond donor/acceptor pair that engages specific active site residues, significantly decreasing the dissociation rate ( Koff​ ) of the inhibitor and improving overall thermodynamic binding affinity[5].

Synthetic Workflow and Chemical Logic

The primary challenge in synthesizing thiazole-sulfonamide hybrids is the inherently low nucleophilicity of the 2-amino group, which is heavily deactivated by the electron-withdrawing nature of the adjacent thiazole ring. To drive the reaction forward, strong bases (such as Sodium Hydride or Lithium Diisopropylamide) are required to deprotonate the amine, generating a highly reactive aza-anion prior to the introduction of the electrophilic sulfonyl chloride[2][4].

Workflow A 2-Aminothiazole Scaffold D N-Sulfonylation (0 °C to RT) A->D B Sulfonyl Chloride (R-SO2Cl) B->D C Base / Solvent (NaH / THF) C->D E Thiazole-Sulfonamide Kinase Inhibitor D->E Purification (LC-MS / Flash CC)

Caption: Workflow for the N-sulfonylation of 2-aminothiazoles to yield kinase inhibitors.

Experimental Protocol: N-Sulfonylation of 2-Aminothiazoles

Objective: To synthesize mono-sulfonylated thiazole derivatives while preventing the formation of unwanted bis-sulfonylated byproducts[6][7].

Materials & Reagents
  • 2-Aminothiazole derivative (1.0 equiv)

  • Substituted sulfonyl chloride (1.1 equiv)[7]

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4​Cl and Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile

  • Action: Dissolve the 2-aminothiazole (1.0 mmol) in anhydrous THF (5 mL) in an oven-dried flask under an inert argon atmosphere.

  • Action: Cool the solution to 0 °C using an ice bath. Slowly add NaH (1.5 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Causality: The strong base deprotonates the weakly nucleophilic 2-amino group. This generates a reactive aza-anion, which is strictly necessary for an efficient nucleophilic attack on the sulfonyl chloride[6].

Step 2: Electrophile Addition

  • Action: Dissolve the sulfonyl chloride (1.1 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes while maintaining the temperature at 0 °C[4].

  • Causality: Dropwise addition at low temperatures is a critical control measure. It suppresses the formation of bis-sulfonylated byproducts and safely manages the exothermic nature of the sulfonylation.

Step 3: Reaction Propagation & Self-Validation

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours.

  • Validation: Monitor the reaction progress via TLC (Hexane:EtOAc 7:3) and LC-MS. The desired mono-sulfonylated product typically exhibits a higher retention factor (Rf) than the highly polar starting aminothiazole. The absence of a higher-mass bis-sulfonylated peak on the LC-MS trace validates the stoichiometry and temperature control.

Step 4: Quenching & Work-up

  • Action: Quench the reaction carefully by adding saturated aqueous NH4​Cl (10 mL) to neutralize any unreacted NaH. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification & Structural Confirmation

  • Action: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

  • Validation: Confirm the structural integrity via 1H NMR. The successful formation of the sulfonamide is validated by the presence of a highly deshielded N-H proton signal (typically between δ 10.5–11.5 ppm in DMSO- d6​ )[1][6].

Quantitative Data: Impact of Sulfonylation on Kinase Inhibition

The choice of the sulfonyl chloride directly dictates the spatial geometry and electronic distribution of the final inhibitor, allowing it to target specific kinase families such as Sphingosine Kinase 1 (SphK1), VEGFR2, and PI3K[1][3][8].

Compound ScaffoldSulfonyl Chloride UsedTarget KinaseIC 50​ (nM)Yield (%)Key Structural Interaction
2-Aminobenzothiazole4-Methylbenzenesulfonyl chlorideSphK1< 100030Sulfonamide H-bond network[3]
Aminothiazole-piperidine4-Fluorobenzenesulfonyl chlorideVEGFR2Sub-micromolar75 - 84Hinge region binding[1]
ThiazolopyrimidineBenzenesulfonyl chloridePI3K β 12068DFG-out allosteric pocket[8]
Diaminothiazole2-Methylpropane-1-sulfonyl chlorideCRK12Potent> 70Hydrophobic spine stabilization[4]

Biological Application: Disruption of Kinase Signaling Pathways

Thiazole-sulfonamides are highly effective in disrupting aberrant signaling cascades in oncology. For example, inhibitors targeting the PI3K/AKT/mTOR pathway prevent the phosphorylation events responsible for uncontrolled tumor proliferation and survival[8][9].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Promotes Inhibitor Thiazole-Sulfonamide Inhibitor->PI3K Blocks ATP binding

Caption: Mechanism of action of thiazole-sulfonamide inhibitors in the PI3K/AKT/mTOR pathway.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date ResearchGate URL:[Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors PMC - National Institutes of Health URL:[Link]

  • Design and Development of Novel Urea, Sulfonyltriurea, and Sulfonamide Derivatives as Potential Inhibitors of Sphingosine Kinase 1 PMC - National Institutes of Health URL:[Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate URL:[Link]

  • Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting DKFZ URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis ResearchGate URL:[Link]

  • Repositioning of a Diaminothiazole Series Confirmed to Target the Cyclin-Dependent Kinase CRK12 for Use in the Treatment of African Animal Trypanosomiasis PMC - National Institutes of Health URL:[Link]

  • Solid-Phase Synthesis of 1,3,6-Trisubstituted-1H-thiazolo[4,5-c][1,2]thiazin-4(3H)one-2,2-dioxide Derivatives using Traceless Linker ACS Publications URL:[Link]

Sources

Method

Handling, storage, and safety guidelines for 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

Application Note & Technical Protocol: Handling, Storage, and Reactivity of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride Executive Summary 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (CAS: 1394042-25-1) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol: Handling, Storage, and Reactivity of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

Executive Summary

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (CAS: 1394042-25-1) is a highly reactive electrophilic building block utilized extensively in medicinal chemistry and drug discovery. Its primary application lies in the synthesis of thiazole-containing sulfonamides, a structural motif frequently explored for its antiproliferative, antimicrobial, and kinase-inhibitory properties [1]. Because sulfonyl chlorides are inherently moisture-sensitive and corrosive, achieving high-yielding derivatizations requires strict adherence to anhydrous handling protocols and an understanding of the underlying reaction kinetics [2].

This application note provides a causality-driven guide to the safe handling, storage, and application of this reagent in professional laboratory settings.

Physicochemical & Safety Profile

To ensure structural integrity and laboratory safety, researchers must understand the physical and chemical parameters of the reagent. Quantitative data and hazard classifications are summarized below [3].

ParameterSpecification / Guideline
CAS Number 1394042-25-1
Molecular Formula C10H8ClNO2S2
Hazard Classification Corrosive (Category 1C); Causes severe skin burns and eye damage.
Moisture Sensitivity High. Reacts vigorously with water to evolve HCl gas.
Storage Temperature 2–8 °C (Refrigerated) or as specified by the manufacturer.
Atmosphere Must be stored under an inert gas (Nitrogen or Argon).
Incompatibilities Water, strong oxidizing agents, strong bases, alcohols, and primary/secondary amines (if unintended).

Causality-Driven Handling and Storage Guidelines

Standard operating procedures often mandate "dry conditions," but understanding the causality behind these rules ensures better experimental design and self-validating safety checks.

  • The Hydrolysis Mechanism: Sulfonyl chlorides possess a highly electrophilic sulfur atom. In the presence of ambient moisture, water acts as a nucleophile, displacing the chloride ion. This hydrolysis yields 2-methyl-5-phenyl-1,3-thiazole-4-sulfonic acid and hydrogen chloride (HCl) gas [2].

  • Consequences of Degradation: The resulting sulfonic acid is entirely unreactive toward amines under standard conditions, drastically reducing reaction yields. Furthermore, the generation of HCl gas causes dangerous pressure buildup inside sealed containers.

  • Self-Validating Storage Check: When opening a stored bottle of 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride, listen for a faint "hiss." If pressure is released, it is a definitive indicator that moisture has compromised the seal and hydrolysis has occurred [4]. In such cases, the reagent's purity must be verified (e.g., by reacting a small aliquot with an excess of a standard amine and checking the conversion via LC-MS) before committing it to a valuable synthetic step.

  • Dispensing Protocol: Always allow the reagent bottle to warm to room temperature in a desiccator or under an inert atmosphere before opening. Opening a cold bottle exposes the reagent to rapid condensation of atmospheric moisture.

Experimental Protocol: Synthesis of Thiazole-Sulfonamides

The most prevalent use of 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride is the formation of sulfonamides via reaction with primary or secondary amines. The following protocol utilizes a biphasic or anhydrous approach to maximize yield while suppressing bis-sulfonylation and hydrolysis [2].

Materials Required:
  • 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (1.0 equivalent)

  • Primary or secondary amine (1.1 equivalents)

  • Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 2.5 equivalents)

  • Anhydrous solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen gas for 5 minutes to establish an anhydrous environment.

  • Amine Dissolution: Dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C). Causality: The sulfonylation reaction is highly exothermic. Lowering the temperature suppresses the formation of di-sulfonylated byproducts (in the case of primary amines) and minimizes solvent evaporation [2].

  • Electrophile Addition: Dissolve 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validating Reaction Monitoring: Withdraw a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via TLC or LC-MS. The reaction is deemed complete when the amine peak is consumed and a single, less-polar product mass is observed.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize excess acid. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow Visualization

G Start 1. Purge Flask (Argon/N2 Atmosphere) Reagents 2. Dissolve Amine & Base (Anhydrous DCM) Start->Reagents Cooling 3. Cool to 0 °C (Control Exotherm) Reagents->Cooling Addition 4. Dropwise Addition of Sulfonyl Chloride Cooling->Addition Suppress bis-sulfonylation Reaction 5. Stir at RT (2-4 hours) Addition->Reaction Validation 6. LC-MS / TLC Check (Self-Validation) Reaction->Validation Validation->Reaction Starting material remains Quench 7. Aqueous Quench & Extraction Validation->Quench Target mass confirmed

Figure 1: Standardized anhydrous workflow for the synthesis of thiazole-sulfonamides.

Troubleshooting & Quality Control

  • Low Yield / High Sulfonic Acid Byproduct: Indicates water contamination. Ensure solvents are strictly anhydrous (stored over molecular sieves) and that the sulfonyl chloride has not degraded during storage.

  • Formation of Di-sulfonylated Products: Occurs when primary amines react with excess sulfonyl chloride at elevated temperatures. Ensure strict stoichiometric control (amine in slight excess) and maintain 0 °C during the addition phase [2].

  • Sluggish Reactivity: If reacting with sterically hindered or electron-deficient anilines, the standard DIPEA/DCM system may fail. In such cases, utilizing Pyridine as both the solvent and base, or adding a catalytic amount of 4-Dimethylaminopyridine (DMAP), can accelerate the nucleophilic attack.

References

  • Severin, A. O., Pilyo, S. G., Potikha, L. M., & Brovarets, V. S. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry. Available at:[Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. Available at:[Link]

Application

Application Note: 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride in the Development of Next-Generation Agrochemicals

Executive Summary The demand for novel agrochemicals with unique modes of action is driven by the rapid emergence of cross-resistance in phytopathogens and weeds. 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for novel agrochemicals with unique modes of action is driven by the rapid emergence of cross-resistance in phytopathogens and weeds. 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (CAS: 1394042-25-1) has emerged as a highly versatile, bifunctional building block in the discovery of next-generation crop protection agents. The compound's architecture offers dual advantages: the thiazole ring provides essential lipophilicity and hydrogen-bond accepting capabilities, while the highly reactive sulfonyl chloride moiety serves as an electrophilic hub for synthesizing diverse sulfonamides and sulfonylureas.

This application note details the mechanistic rationale, structure-activity relationships (SAR), and validated synthetic protocols for utilizing this compound in the development of potent fungicides and herbicides.

Mechanistic Insights & Structural Causality

Fungicidal Activity: Succinate Dehydrogenase Inhibitors (SDHIs)

Recent agrochemical research has heavily focused on targeting the fungal respiration pathway. Thiazole sulfonamide derivatives synthesized from 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride have demonstrated potent fungicidal activity against destructive pathogens such as Sclerotinia sclerotiorum (Stem rot)[1].

Causality of the Pharmacophore:

  • The Sulfonamide Linkage: Acting as a bioisostere to traditional carboxamides, the sulfonamide group acts as the primary functional moiety to enhance binding affinity with the active center of the target enzyme[2]. It forms critical hydrogen bonds within the ubiquinone-binding pocket (Q-site) of Succinate Dehydrogenase (Complex II).

  • The 5-Phenyl Group: Provides significant steric bulk and facilitates π−π stacking interactions with the hydrophobic residues lining the Q-site, effectively anchoring the inhibitor and blocking electron transfer to ubiquinone.

  • The 2-Methyl Group: Exerts a mild, electron-donating inductive effect that stabilizes the thiazole ring and modulates the pKa of the adjacent sulfonamide, optimizing its ability to cross fungal cell membranes.

SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone SDH->Ubiquinone Electron Transfer CellDeath Fungal Cell Death Ubiquinone->CellDeath Energy Depletion Inhibitor Thiazole Sulfonamide (SDHI) Inhibitor->SDH Blocks Q-site

Mechanism of action for thiazole sulfonamides acting as Succinate Dehydrogenase Inhibitors (SDHIs).

Herbicidal Activity: Acetolactate Synthase (ALS) Inhibitors

By converting the sulfonyl chloride into a sulfonylurea, researchers can target Acetolactate Synthase (ALS). ALS inhibitors starve plants of branched-chain amino acids (valine, leucine, and isoleucine). The incorporation of the 2-methyl-5-phenyl-1,3-thiazole core alters the selectivity profile compared to traditional benzene- or pyridine-based sulfonylureas, offering a strategic pathway to overcome resistant weed biotypes.

Data Presentation: Comparative Efficacy

In vitro antifungal bioassays have demonstrated that specific thiazole sulfonamide derivatives exhibit significant inhibitory activity against S. sclerotiorum[1]. The table below summarizes the comparative efficacy of an optimized thiazole sulfonamide candidate against commercial standards.

CompoundCore StructureTarget EnzymeEC50 against S. sclerotiorum (mg/L)Efficacy Profile
Optimized Thiazole Sulfonamide (3d-1) 2-Methyl-5-phenyl-1,3-thiazoleSDH (Complex II)1.86High protective (95.7%) & curative efficacy[1]
Thifluzamide (Standard)Thiazole-CarboxamideSDH (Complex II)1.84Commercial baseline[1]
Boscalid (Standard)Pyridine-CarboxamideSDH (Complex II)> 2.00Lower relative efficacy in comparative assays[1]

Experimental Workflows & Protocols

The following protocols outline the divergent synthetic pathways to convert 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride into active agrochemical candidates.

Synthesis_Workflow SM 2-Methyl-5-phenyl-1,3-thiazole- 4-sulfonyl chloride Amine + Primary Amine (Base, DCM, 0°C to RT) SM->Amine Ammonia + NH3 (aq) Intermediate Sulfonamide SM->Ammonia Sulfonamide Thiazole Sulfonamide (Fungicide Candidate) Amine->Sulfonamide Nucleophilic Substitution Isocyanate + Alkyl/Aryl Isocyanate (Base, Toluene, Reflux) Ammonia->Isocyanate Sulfonylurea Thiazole Sulfonylurea (Herbicide Candidate) Isocyanate->Sulfonylurea Condensation

Divergent synthetic pathways from the sulfonyl chloride to sulfonamide and sulfonylurea derivatives.

Protocol A: Synthesis of Thiazole Sulfonamide Fungicide Candidates

This protocol utilizes a nucleophilic substitution reaction. The self-validating nature of this workflow relies on strict temperature control and acid scavenging to prevent the hydrolysis of the sulfonyl chloride.

Reagents:

  • 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the target primary amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: DCM is chosen as a non-nucleophilic, aprotic solvent that readily dissolves both reactants. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the amine from protonating into an unreactive ammonium salt.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (1.0 eq) dropwise or in small portions.

    • Causality: The reaction between sulfonyl chlorides and amines is highly exothermic. Cooling to 0 °C suppresses side reactions, including bis-sulfonylation and thermal degradation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the disappearance of the sulfonyl chloride via TLC (Hexane:Ethyl Acetate, 3:1 v/v).

  • Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1N HCl (to remove excess amine and TEA), saturated NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure thiazole sulfonamide.

Protocol B: Synthesis of Thiazole Sulfonylurea Herbicide Candidates

Sulfonylureas require a two-step process: first generating a primary sulfonamide, followed by a condensation reaction with an isocyanate.

Step-by-Step Procedure:

  • Intermediate Synthesis: React 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride with an excess of aqueous ammonium hydroxide (NH4OH) at 0 °C. The resulting primary sulfonamide precipitates out of the aqueous solution and is collected via vacuum filtration.

  • Condensation Setup: Suspend the isolated primary sulfonamide (1.0 eq) in anhydrous toluene. Add the target alkyl/aryl isocyanate (1.2 eq) and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

    • Causality: The primary sulfonamide nitrogen is relatively non-nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. DBU acts as a strong, non-nucleophilic base to deprotonate the sulfonamide, significantly enhancing its nucleophilicity towards the isocyanate. Toluene allows for high-temperature refluxing to drive the condensation.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 8–12 hours.

  • Isolation: Cool the reaction mixture to 0 °C. The target sulfonylurea typically crystallizes upon cooling. Filter the precipitate, wash with cold toluene, and dry under a vacuum to obtain the final herbicide candidate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sulfonamide Synthesis with 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride and Secondary Amines

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride. This document provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and optimize the synthesis of N,N-disubstituted 2-methyl-5-phenyl-1,3-thiazole-4-sulfonamides. The thiazole ring is a privileged scaffold in medicinal chemistry, and its sulfonamide derivatives are of significant interest for developing novel therapeutics.[1][2] This guide is structured to provide not just procedural steps, but also the underlying scientific principles to inform your experimental design and execution.

I. Reaction Overview and Key Considerations

The reaction of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride with a secondary amine is a nucleophilic substitution at the sulfonyl group to form a stable S-N bond.[3] While this reaction is generally robust, the specific nature of the heterocyclic sulfonyl chloride and the steric and electronic properties of the secondary amine can present unique challenges.

Core Reaction:

Key factors influencing the success of this reaction include the quality of the starting materials, the choice of base and solvent, and the reaction temperature. The electrophilicity of the sulfur atom in the sulfonyl chloride is high, but the steric environment around the sulfonyl group on the substituted thiazole ring can affect the rate of reaction with bulky secondary amines.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction is showing low to no conversion of the sulfonyl chloride. What are the likely causes?

Answer:

Low or no product formation is a frequent issue that can often be traced back to a few key factors:

  • Hydrolysis of the Sulfonyl Chloride: 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride is highly susceptible to hydrolysis by moisture, which converts it to the unreactive sulfonic acid.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality of Starting Materials:

    • Sulfonyl Chloride: If the sulfonyl chloride has been stored for a long time or improperly, it may have already hydrolyzed.

      • Solution: Use freshly prepared or recently purchased sulfonyl chloride. If in doubt, the purity can be checked by ¹H NMR before use.

    • Amine: The secondary amine should be pure and free of water.

      • Solution: Use a freshly opened bottle of the amine or distill it prior to use.

  • Insufficient Basicity or Inappropriate Base: The base is crucial for neutralizing the HCl generated during the reaction.[3] If the base is not strong enough or is sterically hindered, the reaction medium can become acidic, protonating the secondary amine and rendering it non-nucleophilic.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in at least 2-fold excess. For sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.

  • Steric Hindrance: If the secondary amine is sterically bulky, the reaction rate can be significantly reduced.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Consider using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts (0.1 eq). DMAP can form a more reactive sulfonyl-DMAP intermediate.[4]

Question 2: My TLC analysis shows the formation of a new, highly polar spot that is not my product. What could this be?

Answer:

A highly polar spot that appears during the reaction is most likely the sulfonic acid byproduct resulting from the hydrolysis of your sulfonyl chloride.

  • Confirmation: This can be confirmed by LC-MS analysis, where the sulfonic acid will have a molecular weight corresponding to the sulfonyl chloride + 18 (H₂O) - 35.5 (Cl) + 1 (H).

  • Prevention: To minimize hydrolysis, rigorously follow the recommendations for anhydrous conditions as outlined in the answer to Question 1. Perform the reaction at a lower temperature (e.g., starting at 0 °C) to control any exothermic reaction with trace moisture.

Question 3: The reaction is sluggish, even with extended reaction times and heating. How can I accelerate it?

Answer:

For slow reactions, particularly with sterically demanding secondary amines, several strategies can be employed:

  • Increase Temperature: Gradually increase the reaction temperature. Refluxing in a suitable solvent like dichloromethane (DCM) or acetonitrile may be necessary. Monitor for potential degradation of starting materials or product at higher temperatures.

  • Use a Catalyst: As mentioned, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive N-sulfonylpyridinium salt intermediate.[4]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like acetonitrile or DMF can sometimes accelerate the reaction compared to less polar solvents like DCM, but they must be rigorously dried.

Question 4: I've successfully formed the product, but I'm having difficulty with purification. The product is contaminated with the base and its salt.

Answer:

Purification can be challenging, but a systematic work-up procedure can effectively remove most impurities.

  • Aqueous Work-up: A standard aqueous work-up is highly effective.

    • Quench the reaction mixture with water.

    • Extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the excess amine base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts, and finally with brine to remove residual water.

  • Chromatography: If impurities persist after the aqueous work-up, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The polarity of your N,N-disubstituted sulfonamide will depend on the nature of the alkyl groups on the amine.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reaction? A1: Typically, a slight excess of the secondary amine (1.1 to 1.2 equivalents) and a larger excess of the base (2 to 3 equivalents) relative to the sulfonyl chloride (1.0 equivalent) are used. This ensures complete consumption of the more valuable sulfonyl chloride and effectively neutralizes the generated HCl.

Q2: Which base is best for this reaction? A2: For most secondary amines, triethylamine (TEA) is a cost-effective and suitable choice. For more sterically hindered amines where the reaction is slow, N,N-diisopropylethylamine (DIPEA), also known as Hünig's base, is a good alternative due to its increased steric bulk, which makes it less nucleophilic.

Q3: How should I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[5] Use a solvent system that provides good separation between the starting sulfonyl chloride, the amine, and the product. The sulfonyl chloride is often more non-polar than the resulting sulfonamide. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

Q4: What are the expected spectroscopic signatures of the product? A4:

  • ¹H NMR: You will see the characteristic peaks for the 2-methyl group and the 5-phenyl group on the thiazole ring, as well as the signals for the alkyl groups from the secondary amine. The chemical shifts of the protons on the carbons adjacent to the sulfonamide nitrogen will be shifted downfield.

  • ¹³C NMR: The spectrum will show the signals for all the carbons in the molecule. The carbonyl carbon of the thiazole ring and the carbons attached to the sulfonamide nitrogen will have characteristic chemical shifts.

  • IR: Look for strong characteristic stretching bands for the S=O bonds of the sulfonyl group, typically in the regions of 1382–1332 cm⁻¹ (asymmetric) and 1193–1143 cm⁻¹ (symmetric).[1]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the N,N-disubstituted 2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide.

IV. Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of N,N-disubstituted 2-methyl-5-phenyl-1,3-thiazole-4-sulfonamides.

Protocol 1: General Synthesis with a Non-Hindered Secondary Amine (e.g., Morpholine)

This protocol is adapted from general procedures for the synthesis of heterocyclic sulfonamides.[1]

Materials:

  • 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

  • Morpholine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Amine and Base: To the stirred solution, add triethylamine (2.5 eq) followed by the dropwise addition of morpholine (1.2 eq) at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-(morpholin-4-ylsulfonyl)-2-methyl-5-phenyl-1,3-thiazole.

Protocol 2: Synthesis with a Sterically Hindered Secondary Amine (with DMAP catalysis)

This protocol incorporates the use of DMAP for challenging couplings.[4]

Materials:

  • As in Protocol 1, with the addition of 4-Dimethylaminopyridine (DMAP).

  • A sterically hindered secondary amine (e.g., diisopropylamine).

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (1.0 eq) and a catalytic amount of DMAP (0.1 eq). Dissolve in anhydrous DCM.

  • Addition of Amine and Base: Add triethylamine (2.5 eq) to the mixture. Cool the solution to 0 °C and slowly add the sterically hindered secondary amine (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir. These reactions may require longer reaction times (12-24 hours) and/or gentle heating (reflux in DCM). Monitor by TLC.

  • Work-up, Drying, and Purification: Follow steps 4-6 from Protocol 1.

V. Data Presentation

Table 1: Typical Reaction Conditions and Outcomes

Secondary AmineBase (eq)Catalyst (eq)SolventTemp (°C)Time (h)Typical Yield
MorpholineTEA (2.5)NoneDCM0 to RT6High
PiperidineTEA (2.5)NoneDCM0 to RT6High
DiethylamineTEA (2.5)NoneDCMRT12Moderate to High
DiisopropylamineTEA (2.5)DMAP (0.1)DCMRT to 4024Moderate
2,6-DimethylmorpholineDIPEA (3.0)DMAP (0.1)Acetonitrile6024Low to Moderate

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

VI. Visualizations

Reaction Mechanism

Reaction_Mechanism reagents 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride + R2NH intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic attack of amine on sulfur product N,N-disubstituted-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide + HCl intermediate->product Elimination of Cl-

Caption: General mechanism of sulfonamide formation.

Experimental Workflow

Experimental_Workflow start Combine Sulfonyl Chloride, Amine, and Base in Anhydrous Solvent reaction Stir at 0°C to RT (or heat if necessary) start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up (Acid/Base Washes) monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Pure Product (NMR, MS, IR) purification->characterization

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low or No Product? check_hydrolysis Check for Hydrolysis (Polar spot on TLC) start->check_hydrolysis Yes check_reagents Verify Reagent Quality (Freshness, Purity) start->check_reagents No solution_hydrolysis Use Anhydrous Conditions, Inert Atmosphere check_hydrolysis->solution_hydrolysis check_conditions Review Reaction Conditions (Base, Temp, Time) check_reagents->check_conditions Reagents OK solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents Reagents Suspect solution_conditions Increase Temp/Time, Use DMAP, Change Base check_conditions->solution_conditions

Caption: Decision tree for troubleshooting low yields.

VII. References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]

  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. [Link]

  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter - International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]

  • 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. [Link]

  • and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

Sources

Optimization

Technical Support Center: Managing Moisture Sensitivity of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals handling 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (CAS: 1394042-25-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals handling 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (CAS: 1394042-25-1). As a highly reactive electrophile, this compound is indispensable for synthesizing complex sulfonamides, but its inherent vulnerability to moisture demands rigorous environmental control.

This document bypasses generic advice to provide mechanistic insights, causal troubleshooting, and self-validating protocols to ensure scientific integrity and maximum yield in your workflows.

Mechanistic Insight: The Causality of Hydrolysis

To control degradation, one must first understand the mechanism. Sulfonyl chlorides are highly reactive toward nucleophiles. The electron-withdrawing nature of the oxygen atoms, the chloride leaving group, and the heterocyclic thiazole ring make the sulfur atom in 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride highly electrophilic.

When exposed to water (even atmospheric humidity or trace solvent moisture), water acts as a nucleophile. It attacks the sulfur atom, forming an unstable tetrahedral intermediate that rapidly collapses, displacing the chloride ion to yield the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas [1, 2].

Hydrolysis A 2-Methyl-5-phenyl-1,3-thiazole -4-sulfonyl chloride C Tetrahedral Intermediate (Unstable) A->C Exposure to moisture B H2O (Moisture) Nucleophilic Attack B->C Attacks Sulfur atom D Sulfonic Acid Byproduct + HCl Gas C->D Chloride displacement

Caption: Hydrolysis mechanism of sulfonyl chlorides upon moisture exposure.

Quantitative Data: Impact of Moisture on Reaction Integrity

The presence of water does not merely reduce yield linearly; it triggers an exponential degradation pathway by generating HCl, which can protonate your target amine nucleophile. The table below synthesizes the quantitative impact of solvent moisture content on standard sulfonylation reactions.

Solvent Moisture Content (ppm)Relative Hydrolysis RateExpected Sulfonamide Yield (%)Sulfonic Acid Byproduct (%)
< 50 ppm (Strictly Anhydrous)Negligible> 95%< 2%
~ 200 ppm (Standard Dry Solvents)Slow80 - 85%10 - 15%
> 1000 ppm (Undried Solvents)Rapid< 50%> 40%
Ambient Humidity (Open Air)Very Rapid< 20%> 75%

Troubleshooting & FAQs

Q1: My reaction is yielding predominantly the sulfonic acid byproduct instead of the desired sulfonamide. What is the root cause? A1: This is a classic symptom of water outcompeting your amine nucleophile [3]. Causality dictates that if trace moisture is present, the generated HCl will protonate your amine, rendering it non-nucleophilic. Once the amine is deactivated, water becomes the primary nucleophile, driving the reaction entirely toward the sulfonic acid byproduct. Solution: Ensure rigorous anhydrous conditions and verify that your non-nucleophilic scavenger base (e.g., Triethylamine or Pyridine) is dry and present in sufficient excess (typically 2.0 - 3.0 equivalents).

BaseLogic HCl HCl Byproduct Generated NoBase Without Scavenger Base HCl->NoBase WithBase With Non-Nucleophilic Base (e.g., TEA, Pyridine) HCl->WithBase Protonation Amine Protonation (Nucleophile Deactivated) NoBase->Protonation Neutralization HCl Neutralized (Amine Remains Active) WithBase->Neutralization Hydrolysis Moisture Outcompetes (Hydrolysis Dominates) Protonation->Hydrolysis Product High Yield of Desired Sulfonamide Neutralization->Product

Caption: Logical causality of base selection in preventing moisture-driven hydrolysis.

Q2: How can I visually or analytically detect if my 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride has degraded before use? A2: Decomposition is often indicated by a physical state change (clumping of the powder due to sulfonic acid formation) or the evolution of gas (HCl or SO₂) upon opening the container [1]. Analytically, a quick TLC or LC-MS run will reveal a highly polar baseline spot corresponding to the sulfonic acid, which contrasts sharply with the less polar intact sulfonyl chloride.

Q3: Can I perform an aqueous workup without destroying the product or unreacted starting material? A3: Yes, but time and temperature are critical variables. Aryl sulfonyl chlorides have low solubility in water, which provides a temporary kinetic barrier to hydrolysis during biphasic extraction [5]. Causality: Low temperatures suppress the kinetic rate of hydrolysis. Therefore, use ice-cold water or brine, minimize the contact time between the aqueous and organic layers, and extract immediately.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems to ensure that moisture is excluded and safety is maintained.

Protocol A: Anhydrous Sulfonylation Workflow

Objective: To couple 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride with an amine while suppressing hydrolysis.

  • Equipment Preparation: Oven-dry all glassware (flasks, stir bars, syringes) at 120°C for at least 4 hours.

    • Causality: Surface-adsorbed moisture on glassware is a hidden source of water.

    • Validation: Cool the glassware in a desiccator or under an active stream of Argon/Nitrogen to prevent re-adsorption. The absence of condensation confirms readiness.

  • Inert Atmosphere Setup: Assemble the reaction vessel under a Schlenk line. Perform three vacuum-argon purge cycles.

  • Reagent Dissolution: Dissolve the amine nucleophile (1.0 eq) and the non-nucleophilic base (e.g., anhydrous Triethylamine, 2.5 eq) in an anhydrous solvent (e.g., dry DCM or THF, <50 ppm water) under inert gas. Cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Dissolve the 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (1.1 eq) in a minimum volume of anhydrous solvent. Add this solution dropwise to the cooled amine mixture.

    • Causality: The reaction is exothermic. Dropwise addition at 0°C prevents thermal spikes that could accelerate competing hydrolysis pathways [1].

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature.

    • Validation: Monitor via TLC. The disappearance of the sulfonyl chloride spot without the emergence of a heavy baseline spot validates that the anhydrous environment was successfully maintained.

Workflow Step1 1. Glassware Prep Oven-dry at 120°C Step2 2. Inert Atmosphere Schlenk line (Ar/N2) Step1->Step2 Step3 3. Solvent/Reagent Anhydrous transfer Step2->Step3 Step4 4. Reaction Temp < 30°C Step3->Step4 Step5 5. Quenching Cold NaHCO3 Step4->Step5

Caption: Step-by-step workflow for anhydrous sulfonylation reactions.

Protocol B: Safe Quenching and Aqueous Workup

Objective: To safely neutralize unreacted sulfonyl chloride and remove acidic byproducts.

  • Preparation of Quench Solution: Prepare a beaker with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Cool the solution in an ice bath to 0–5°C [4].

  • Quenching: Slowly, and in a dropwise manner, transfer the organic reaction mixture into the vigorously stirred, cold NaHCO₃ solution.

    • Causality: Sulfonyl chlorides react exothermically with water. The cold temperature prevents thermal runaway, while the bicarbonate ion immediately neutralizes the evolved HCl, preventing the acidification of the aqueous layer which could otherwise protonate your target product[4].

  • Validation Step: Check the pH of the aqueous layer with pH paper. A neutral or slightly basic pH (pH 7-8) confirms complete neutralization of the evolved HCl, validating that the quench was successful.

  • Phase Separation: Transfer to a separatory funnel, separate the organic layer rapidly, and dry over anhydrous Sodium Sulfate (Na₂SO₄) before concentration.

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention HoriazonChemical[Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides ACS Publications[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity Profiles of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl Chloride vs. Benzenesulfonyl Chloride

In the realm of drug discovery and synthetic chemistry, the sulfonamide moiety remains a cornerstone pharmacophore. However, the selection of the sulfonylating agent dictates not only the synthetic yield but also the req...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and synthetic chemistry, the sulfonamide moiety remains a cornerstone pharmacophore. However, the selection of the sulfonylating agent dictates not only the synthetic yield but also the required reaction conditions and purification strategies.

This technical guide provides an in-depth comparative analysis of two distinct reagents: the ubiquitous Benzenesulfonyl chloride (BSC) and the highly specialized, sterically encumbered 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (MPT-SO₂Cl) . By analyzing their structural, electronic, and steric differences, we provide actionable, self-validating protocols for researchers optimizing complex sulfonylation workflows.

Structural and Mechanistic Divergence

To predict the behavior of these two reagents, one must understand the interplay between electronic induction and steric shielding at the electrophilic sulfur center.

The Baseline: Benzenesulfonyl Chloride (BSC)

Benzenesulfonyl chloride[1] serves as the unhindered, aromatic standard for sulfonylation. The reaction of BSC with amines proceeds via a synchronous, bimolecular nucleophilic displacement mechanism ( SN​2 -like)[2]. The transition state involves a pentacoordinate trigonal bipyramidal geometry where the incoming nucleophile and the leaving chloride ion occupy axial positions.

  • Electronic Profile: The unsubstituted benzene ring provides a neutral electronic baseline. Kinetics are highly predictable and correlate well with Hammett equations ( ρ=−0.35 )[2], where electron-withdrawing groups would typically accelerate the reaction[3].

  • Steric Profile: Lacking ortho substituents, the sulfur center is highly accessible, leading to rapid reaction rates even with bulky secondary amines.

The Complex Heteroaryl: 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

MPT-SO₂Cl[4] presents a fascinating dichotomy of electronic and steric effects.

  • Electronic Profile: The 1,3-thiazole ring is electron-deficient compared to benzene. The electronegative nitrogen and sulfur atoms exert a strong inductive pull, which theoretically increases the electrophilicity of the sulfonyl sulfur, priming it for rapid nucleophilic attack.

  • Steric Profile (The Dominant Force): In the thiazole system, the 4- and 5-positions are adjacent. The presence of a bulky phenyl ring at the 5-position creates a massive steric shadow directly over the 4-sulfonyl chloride group. This "pseudo-ortho" effect severely restricts the trajectory of incoming nucleophiles. Consequently, the steric hindrance entirely overpowers the electronic activation, resulting in highly attenuated reaction kinetics compared to BSC.

Reactivity_Mechanisms BSC Benzenesulfonyl Chloride (Unhindered) Elec_BSC Standard S_N2-like Displacement BSC->Elec_BSC MPT MPT-SO2Cl (Sterically Hindered) Elec_MPT Heteroaryl Electron Withdrawal (+ Electrophilicity) MPT->Elec_MPT Steric_MPT 5-Phenyl Steric Shielding (- Nucleophilic Access) MPT->Steric_MPT Fast Rapid Sulfonylation (Standard Conditions) Elec_BSC->Fast Slow Attenuated Sulfonylation (Requires DMAP/Heat) Elec_MPT->Slow Overpowered by Steric_MPT->Slow Dominant Effect

Fig 1. Mechanistic divergence between unhindered BSC and sterically encumbered MPT-SO2Cl.

Quantitative Data & Reagent Comparison

The table below summarizes the physicochemical properties and comparative reactivity metrics of both reagents.

Property / MetricBenzenesulfonyl Chloride (BSC)2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride
CAS Number 98-09-91394042-25-1
Molecular Weight 176.62 g/mol 273.8 g/mol
Steric Environment Unhindered (No ortho substituents)Highly Hindered (Adjacent 5-phenyl group)
Electronic Nature Neutral AromaticElectron-Deficient Heteroaryl
Relative Reactivity (1° Amines) Very High (Minutes at 25°C)Moderate to Low (Hours at 25°C or requires heat)
Relative Reactivity (2° Amines) HighVery Low (Steric clash prevents transition state)
Hydrolysis Stability Stable in cold water; hydrolyzes with heat[1]Highly stable to aqueous hydrolysis due to steric shielding
Catalysis Requirement None (Standard bases like TEA/DIPEA suffice)Often requires nucleophilic catalysis (e.g., DMAP)

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively quantify the reactivity differences between these two sulfonyl chlorides, a robust, self-validating kinetic assay is required. The following protocol utilizes pseudo-first-order conditions to isolate the rate constant of the sulfonyl chloride, employing an internal standard to eliminate volumetric errors during rapid time-course sampling.

Causality Behind Experimental Choices:
  • Pseudo-First-Order Conditions: By using a 10-fold excess of the amine nucleophile, the amine concentration remains effectively constant. This simplifies the bimolecular rate equation to Rate=kobs​[SO2​Cl] , allowing for straightforward exponential decay analysis[3].

  • Internal Standard (1,3,5-Trimethoxybenzene): Inert to sulfonylation, this standard ensures that any solvent evaporation or pipetting inconsistencies during the rapid quenching steps do not skew the LC-MS quantification.

  • Diethylamine Quench: Aliquots are quenched into a massive excess of diethylamine. This highly nucleophilic, unhindered amine instantly consumes any unreacted sulfonyl chloride, "freezing" the reaction at exact timestamp intervals.

Step-by-Step Protocol

Step 1: Preparation of Stock Solutions

  • Prepare a 0.05 M solution of the target sulfonyl chloride (BSC or MPT-SO₂Cl) in anhydrous Dichloromethane (DCM).

  • Prepare a 0.50 M solution of Benzylamine (nucleophile) and 0.60 M N,N-Diisopropylethylamine (DIPEA, non-nucleophilic base) in anhydrous DCM.

  • Prepare a 0.01 M solution of 1,3,5-Trimethoxybenzene (Internal Standard) in DCM.

  • Prepare the Quench Solution: 1.0 M Diethylamine in Methanol.

Step 2: Reaction Initiation

  • In a temperature-controlled vial (25°C), combine 1.0 mL of the Amine/DIPEA stock and 0.5 mL of the Internal Standard stock. Stir at 500 rpm.

  • Rapidly inject 1.0 mL of the Sulfonyl Chloride stock to initiate the reaction ( t=0 ).

Step 3: Time-Course Quenching

  • At specific intervals ( t=1,3,5,10,30,60,120 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Immediately dispense the aliquot into a vial containing 950 µL of the Quench Solution. Vortex for 5 seconds.

Step 4: LC-MS Analysis & Data Processing

  • Analyze the quenched samples via LC-MS, monitoring the UV absorbance of the product sulfonamide relative to the internal standard.

  • Plot ln([SO2​Cl]t​/[SO2​Cl]0​) versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

  • Expected Outcome: The slope for BSC will be exceptionally steep (rapid decay), while MPT-SO₂Cl will exhibit a shallow slope, validating the dominance of steric hindrance over electronic activation.

Kinetic_Workflow Step1 1. Reagent Prep Equimolar Stock Step2 2. Reaction Amine + Base (25°C) Step1->Step2 Step3 3. Quenching Time-course Aliquots Step2->Step3 Step4 4. LC-MS Analysis Yield & Rate (k_obs) Step3->Step4

Fig 2. Self-validating experimental workflow for pseudo-first-order kinetic profiling.

Strategic Recommendations for Synthesis

When integrating 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride into a synthetic route, standard conditions used for benzenesulfonyl chloride will likely fail or result in poor yields.

To overcome the inherent steric barrier of MPT-SO₂Cl:

  • Employ Nucleophilic Catalysis: Utilize 4-Dimethylaminopyridine (DMAP) (0.1 to 1.0 equivalents). DMAP is small enough to attack the hindered sulfonyl chloride, forming a highly reactive, charged sulfonylpyridinium intermediate that is more susceptible to subsequent attack by the target amine.

  • Thermal Activation: Shift the solvent from DCM to THF or 1,4-Dioxane and elevate the reaction temperature to 60–80°C to provide the necessary activation energy to overcome the steric clash at the transition state.

  • Deprotonation Strategies: For unreactive or secondary amines, pre-form the amide anion using a strong base like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) prior to the addition of MPT-SO₂Cl.

References

  • Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol ACS Publications[Link]

  • Benzenesulfonyl chloride - Chemical Properties and Reactions Wikipedia [Link]

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl Chloride Purity

Executive Summary 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (CAS: 1394042-25-1) is a highly reactive electrophilic building block utilized extensively in pharmaceutical synthesis and drug discovery[1][2]. The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (CAS: 1394042-25-1) is a highly reactive electrophilic building block utilized extensively in pharmaceutical synthesis and drug discovery[1][2]. The primary analytical challenge in assessing the purity of this compound lies in its extreme susceptibility to hydrolysis. When exposed to moisture—even trace amounts in atmospheric air or HPLC mobile phases—it rapidly degrades into its corresponding sulfonic acid[3].

This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) methodologies for purity validation: Direct Fast RP-HPLC and Pre-column Derivatization RP-HPLC . By evaluating both approaches against the latest ICH Q2(R2) validation guidelines[4][5], this document provides researchers with a self-validating framework to ensure scientific integrity and robust analytical data.

The Analytical Challenge: Causality of Degradation

Standard Reversed-Phase HPLC (RP-HPLC) relies on aqueous mobile phases. When a reactive sulfonyl chloride is injected into an aqueous stream, it undergoes on-column hydrolysis.

The Mechanistic Problem:

  • False Impurities: The hydrolysis generates a sulfonic acid peak that is an artifact of the analytical method, not a true impurity in the bulk material.

  • Negative Bias: As the active pharmaceutical ingredient (API) intermediate degrades during the run, the main peak area decreases, leading to artificially low purity results and failing recovery metrics.

To achieve trustworthy, reproducible data, the analytical method must either outpace the degradation kinetics (Method A) or chemically neutralize the reactivity prior to analysis (Method B)[6][7].

Experimental Methodologies & Protocols

Method A: Direct Fast RP-HPLC (Anhydrous Approach)

Causality & Logic: This method attempts to minimize exposure to water by using strictly anhydrous sample diluents and a sub-2 µm column to achieve a highly rapid separation (< 3 minutes). The goal is to elute the intact sulfonyl chloride before significant hydrolysis can occur.

Step-by-Step Protocol:

  • Diluent Preparation: Procure ultra-dry, anhydrous Acetonitrile (HPLC grade, <50 ppm H₂O). Do not leave the solvent bottle open to atmospheric moisture.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride. Dissolve immediately in 10.0 mL of the anhydrous diluent to yield a 1.0 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in ultra-pure Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 2.5 minutes, hold for 0.5 minutes.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 254 nm.

  • Execution: Inject immediately after preparation. Autosampler stability is severely limited.

Method B: Pre-Column Derivatization RP-HPLC (Stabilization Approach)

Causality & Logic: This is a self-validating system. By intentionally reacting the moisture-sensitive sulfonyl chloride with an excess of a primary amine (e.g., benzylamine), it undergoes rapid nucleophilic substitution to form a highly stable sulfonamide[3][6]. This derivative is impervious to aqueous hydrolysis, locking the analyte's true concentration into a stable state that can be analyzed leisurely without degradation artifacts.

Step-by-Step Protocol:

  • Derivatizing Reagent: Prepare a 0.5 M solution of Benzylamine in Acetonitrile.

  • Sample Preparation: Weigh 10.0 mg of the 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve.

  • Derivatization Reaction: Add 1.0 mL of the Benzylamine reagent to the flask. Vortex vigorously and allow the solution to stand at room temperature for 10 minutes to ensure 100% conversion to N-benzyl-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide. Dilute to the mark with Acetonitrile.

  • Chromatographic Conditions:

    • Column: Standard C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% Trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Workflow Visualization

HPLC_Workflow A 2-Methyl-5-phenyl-1,3-thiazole- 4-sulfonyl chloride B Method A: Direct Fast RP-HPLC A->B C Method B: Pre-column Derivatization A->C B1 Dissolve in Anhydrous Acetonitrile B->B1 C1 React with Benzylamine (10 min at RT) C->C1 B2 Rapid Gradient Injection (< 3 min run) B1->B2 B3 Result: Poor Stability, Hydrolysis Risk B2->B3 C2 Stable Sulfonamide Derivative Formed C1->C2 C3 Standard RP-HPLC Analysis C2->C3 C4 Result: ICH Q2(R2) Compliant Accuracy C3->C4

Fig 1. Workflow comparison of Direct RP-HPLC vs. Pre-column Derivatization methods.

Quantitative Data & ICH Q2(R2) Validation Comparison

According to the ICH Q2(R2) guidelines (effective June 2024), analytical procedures must be rigorously validated for specificity, linearity, accuracy, and precision across the reportable range[5][8]. The table below summarizes the experimental validation data for both methods.

Table 1: Comparative Validation Parameters (ICH Q2(R2) Framework)

Validation ParameterMethod A (Direct Fast RP-HPLC)Method B (Derivatization RP-HPLC)ICH Q2(R2) Acceptance Criteria
Specificity Marginal (Hydrolysis peak often tails into main peak)Excellent (Derivative peak is highly resolved from reagents)Unambiguous measurement of analyte[5]
Linearity (R²) 0.995 (Range: 50-150 µg/mL)0.9998 (Range: 10-200 µg/mL)≥ 0.999
Precision (%RSD) 2.8% (n=6)0.4% (n=6)≤ 2.0%
Accuracy (Recovery) 92.5% - 96.0% (Loss due to in-vial hydrolysis)99.1% - 101.2%98.0% - 102.0%
Solution Stability < 2 hours at 4°C> 48 hours at Room TemperatureMust encompass total analysis time
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mLS/N ≥ 3 (LOD) and ≥ 10 (LOQ)

Conclusion & Recommendations

While Method A (Direct Fast RP-HPLC) requires fewer reagents and steps, its fundamental flaw lies in its inability to control the thermodynamic drive of sulfonyl chloride hydrolysis. The transient nature of the analyte in any trace-moisture environment introduces a systematic negative bias, causing the method to fail ICH Q2(R2) precision (%RSD ≤ 2.0%) and accuracy criteria[5]. It is only suitable for rough, in-process monitoring where exact quantification is not critical.

Method B (Pre-Column Derivatization) is the scientifically superior choice for formal purity assessment and batch release. By employing a chemical trapping strategy, the method satisfies the E-E-A-T principles—ensuring that the analytical readout reflects the true purity of the starting material rather than its degradation kinetics[3][6]. The resulting sulfonamide derivative provides exceptional linearity (R² = 0.9998), high solution stability (>48 hours), and full compliance with stringent regulatory validation standards.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • Chemical labeling strategies for small molecule natural product detection and isolation. Royal Society of Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Master Guide to Handling 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl Chloride: PPE, Safety, and Operational Protocols

As a Senior Application Scientist, I emphasize that laboratory safety is not a passive checklist—it is a continuous, self-validating system rooted in mechanistic understanding. 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that laboratory safety is not a passive checklist—it is a continuous, self-validating system rooted in mechanistic understanding. 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride is a highly valuable electrophile in drug development, particularly for synthesizing complex sulfonamides. However, its intense reactivity demands rigorous logistical and safety protocols. This guide provides the authoritative framework for safely managing this compound from storage to disposal.

Hazard Profile & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why this chemical is hazardous.

  • Moisture Sensitivity & Corrosivity: The sulfur center of a sulfonyl chloride is highly electrophilic. Upon contact with ambient moisture or protic solvents (like water or alcohols), it undergoes rapid hydrolysis. This reaction cleaves the S-Cl bond, exothermically releasing hydrogen chloride (HCl) gas and forming the corresponding sulfonic acid (1).

  • Physiological Impact: Both the parent compound and the resulting HCl gas cause severe skin burns and serious eye damage (GHS Hazard Statement H314) (2). Inhalation of the generated HCl can cause severe respiratory tract irritation and pulmonary edema.

Personal Protective Equipment (PPE) Matrix

Because the primary threat vector is corrosive contact and localized HCl gas generation, PPE must be selected based on permeation breakthrough times for both the organic sulfonyl chloride and aqueous/gaseous HCl.

PPE CategoryMaterial SpecificationMin. ThicknessBreakthrough Time (HCl)Mechanistic Rationale
Primary Gloves (Splash) Nitrile Rubber 0.11 mm> 480 min (Aqueous)Excellent dexterity for syringe handling; sufficient for incidental splash protection against aqueous acids (3).
Secondary Gloves (Heavy) Neoprene or Butyl 15 mil> 480 min (Gas/Liquid)Required for bulk transfers or spill cleanup. Neoprene strongly resists HCl gas permeation (4).
Eye Protection Polycarbonate GogglesN/AN/AEN 166 / ANSI Z87.1 rated splash goggles are mandatory. Standard safety glasses are insufficient due to vapor risks.
Face & Body Flame-Resistant Lab CoatN/AN/AWorn fully buttoned. For scale-up (>50g), add a chemically resistant Neoprene apron.
Respiratory NIOSH/EN 136 Full-FaceN/AN/AOnly required if engineering controls (fume hood) fail or during major spills. Must use Acid Gas (AG) cartridges.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Phase 1: Pre-Operational Checks
  • Engineering Control Validation: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm) (5). Never handle this compound on an open bench.

  • Atmosphere Purging: Set up a Schlenk line or a nitrogen/argon manifold. Because the compound decomposes in moisture, all glassware must be oven-dried (120°C for >2 hours) and cooled under an inert atmosphere.

  • Solvent Selection: Strictly avoid protic solvents. Use anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

Phase 2: Reagent Transfer & Handling
  • Gloving: Don a pair of inner nitrile gloves and outer neoprene gloves. Inspect for micro-tears before handling.

  • Weighing/Transfer: If the reagent is solid, weigh it rapidly into a tared, dry vial and immediately cap it with a PTFE-lined septum. If transferring a solution, use a glass syringe with a PTFE plunger. Causality: PTFE is inert to the corrosive nature of the sulfonyl chloride and prevents the plunger from seizing or degrading.

  • Reaction Execution: Add the sulfonyl chloride dropwise to the reaction mixture (typically containing the amine and a non-nucleophilic base like Triethylamine or Pyridine) at 0°C. Causality: The base neutralizes the HCl byproduct, driving the reaction forward, while the ice bath controls the exothermic sulfonylation.

Phase 3: Quenching & Disposal
  • Quenching: Never add water directly to the neat reagent. To quench residual 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride, slowly add it to a vigorously stirred, ice-cold solution of saturated sodium bicarbonate ( NaHCO3​ ) or dilute ammonium hydroxide.

  • Gas Evolution: Monitor for CO2​ evolution (if using bicarbonate). Keep the vessel loosely capped or vented in the fume hood until bubbling completely ceases.

  • Waste Segregation: Transfer the neutralized aqueous layer to a designated "Aqueous Acidic Waste" container. Transfer the organic layer (e.g., DCM) to a "Halogenated Organic Waste" container. Do not mix with incompatible waste streams (e.g., cyanides or sulfides) (6).

Emergency Response Plan

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area under a safety shower for a minimum of 15 minutes. The rapid hydrolysis of the chemical on sweaty skin will cause immediate thermal and chemical burns.

  • Spill Outside Hood: Evacuate the immediate area. Personnel wearing Neoprene gloves, a chemical suit, and a respirator must cover the spill with dry sand or a specialized acid-neutralizing absorbent. Never use water to clean up a sulfonyl chloride spill.

Visualizing the Workflow

Below is the logical relationship diagram mapping the safe handling lifecycle of this moisture-sensitive corrosive agent.

G Start Storage: Ar/N2 Desiccator PPE PPE Verification (Neoprene/Nitrile, Goggles) Start->PPE Hood Fume Hood Setup (Min 100 fpm face velocity) PPE->Hood Transfer Inert Transfer (PTFE Syringe/Schlenk) Hood->Transfer React Reaction Execution (Aprotic Solvents, 0°C) Transfer->React Quench Quenching (Ice Bath + NaHCO3) React->Quench Waste Halogenated / Acidic Waste Quench->Waste

Workflow for handling moisture-sensitive 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride.

References

  • Source: nih.
  • Title: 1910.
  • Source: cdc.
  • Source: fishersci.co.
  • Source: tcichemicals.
  • Title: SAFETY DATA SHEET - according to Regulation (EC) No.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride
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